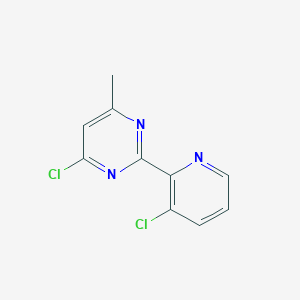

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Insecticide Development

- Scientific Field : Agronomy

- Application Summary : This compound is used in the synthesis of novel N-Pyridylpyrazole Thiazole Derivatives, which are being developed as insecticides .

- Methods of Application : The insecticidal activities of these target compounds against Plutella xylostella (P. xylostella), Spodoptera exigua (S. exigua), and Spodoptera frugiperda (S. frugiperda) were evaluated .

- Results : Compound 7g showed especially excellent insecticidal activities against P. xylostella, S. exigua, and S. frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which were adequate for that of commercial insecticide indoxacarb .

Larvicidal and Antifungal Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Analogues of chlorantraniliprole, which include “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine”, were synthesized for their potential as insecticides or fungicides .

- Methods of Application : The insecticidal activities against oriental armyworm and the antifungal activities against five typical fungi of these derivatives were tested .

- Results : Compounds 2u, 2x, and 2y exhibited good activities against oriental armyworm, especially compounds 2u and 2x which showed higher larvicidal activities than indoxacarb .

Synthesis of Novel Anthranilic Diamide Insecticides

- Scientific Field : Molecular Toxicology

- Application Summary : This compound is used in the synthesis of novel anthranilic diamide insecticides containing indane and its analogs .

- Methods of Application : The insecticidal activities of these target compounds against Mythimna separata were evaluated .

- Results : At 0.8 mg/L, the insecticidal activity of compound 8q against Mythimna separata was 80%, which was slightly better than that of chlorantraniliprole .

Synthesis of Chlorantraniliprole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Analogues of chlorantraniliprole, which include “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine”, were synthesized for their potential as insecticides or fungicides .

- Methods of Application : The insecticidal activities against oriental armyworm and the antifungal activities against five typical fungi of these derivatives were tested .

- Results : Compounds 2u and 2x showed higher larvicidal activities than indoxacarb .

Synthesis of CDK2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is used in the synthesis of novel pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .

- Methods of Application : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

- Results : Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Synthesis of Antidepressant Molecules

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .

- Methods of Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-5-8(12)15-10(14-6)9-7(11)3-2-4-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXSJGIGEJZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=C(C=CC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

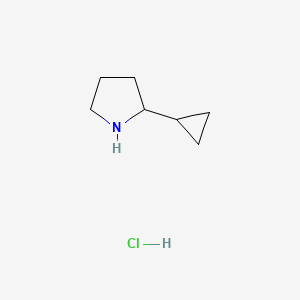

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

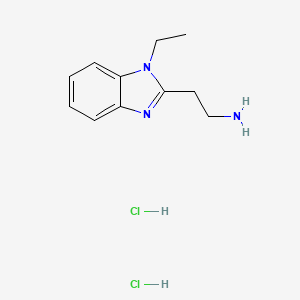

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)

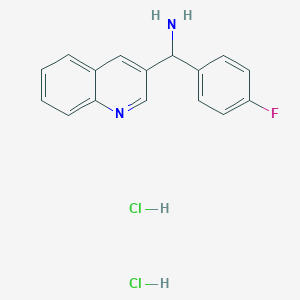

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)